molecular formula C14H15ClN2O2 B14473546 N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) CAS No. 67465-60-5

N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester)

Cat. No.: B14473546
CAS No.: 67465-60-5
M. Wt: 278.73 g/mol
InChI Key: VSFCQQIJVUTCGR-UHFFFAOYSA-M
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Description

N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) is a quaternary pyridinium salt. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of different functional groups on the pyridine ring or at the nitrogen atom makes these compounds versatile and valuable for numerous applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) typically involves the reaction of pyridine with appropriate reagents to introduce the desired functional groups. One common method involves the reaction of pyridine with thionyl chloride, followed by treatment with ethanol . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of quaternary pyridinium salts often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

67465-60-5

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

(4-pyridin-1-ium-1-ylphenyl) N,N-dimethylcarbamate;chloride

InChI

InChI=1S/C14H15N2O2.ClH/c1-15(2)14(17)18-13-8-6-12(7-9-13)16-10-4-3-5-11-16;/h3-11H,1-2H3;1H/q+1;/p-1

InChI Key

VSFCQQIJVUTCGR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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